molecular formula C8H11N3O3 B15260957 1-(2-hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(2-hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15260957
M. Wt: 197.19 g/mol
InChI Key: MNPYANWHSJEFHD-UHFFFAOYSA-N
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Description

1-(2-Hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that features a cyclopentyl ring, a triazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The cyclopentyl ring can be introduced through subsequent functionalization steps.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cycloaddition and subsequent functionalization reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

1-(2-Hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

    Cyclopentanol: Shares the cyclopentyl ring and hydroxyl group but lacks the triazole ring.

    Triazole-4-carboxylic acid: Contains the triazole ring and carboxylic acid group but lacks the cyclopentyl ring.

Uniqueness: 1-(2-Hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the cyclopentyl ring, triazole ring, and carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

1-(2-hydroxycyclopentyl)triazole-4-carboxylic acid

InChI

InChI=1S/C8H11N3O3/c12-7-3-1-2-6(7)11-4-5(8(13)14)9-10-11/h4,6-7,12H,1-3H2,(H,13,14)

InChI Key

MNPYANWHSJEFHD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)N2C=C(N=N2)C(=O)O

Origin of Product

United States

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